molecular formula C18H39AsO2 B14717967 Di(nonyl)arsinic acid CAS No. 6727-94-2

Di(nonyl)arsinic acid

Cat. No.: B14717967
CAS No.: 6727-94-2
M. Wt: 362.4 g/mol
InChI Key: PMLRHKRNEUGDCJ-UHFFFAOYSA-N
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Description

Di(nonyl)arsinic acid is an organoarsenic compound with the chemical formula C_18H_39AsO_2 It is a derivative of arsenic acid where two nonyl groups are attached to the arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(nonyl)arsinic acid can be synthesized through the reaction of arsenic trioxide with nonyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:

[ \text{As}_2\text{O}_3 + 6 \text{C}9\text{H}{19}\text{OH} \rightarrow 2 \text{C}9\text{H}{19}\text{AsO}_2\text{H} + 3 \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Di(nonyl)arsinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction may produce arsenic trihydride derivatives.

Scientific Research Applications

Di(nonyl)arsinic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which di(nonyl)arsinic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.

    Signal Transduction: Interfering with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dimethylarsinic acid: Another organoarsenic compound with two methyl groups attached to the arsenic atom.

    Monomethylarsonic acid: Contains one methyl group attached to the arsenic atom.

    Arsenic trioxide: An inorganic arsenic compound with significant biological activity.

Uniqueness

Di(nonyl)arsinic acid is unique due to its longer nonyl chains, which impart different physical and chemical properties compared to shorter-chain organoarsenic compounds

Properties

CAS No.

6727-94-2

Molecular Formula

C18H39AsO2

Molecular Weight

362.4 g/mol

IUPAC Name

di(nonyl)arsinic acid

InChI

InChI=1S/C18H39AsO2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,20,21)

InChI Key

PMLRHKRNEUGDCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[As](=O)(CCCCCCCCC)O

Origin of Product

United States

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